5-Chloro-3-(2-nitroethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2-nitroethyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a nitroethyl group at the 3-position of the indole ring. Indoles are known for their versatility and are widely used in the synthesis of bioactive natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-nitroethyl)-1H-indole can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of indoles with nitroalkenes. In this reaction, indoles react with nitroalkenes under the influence of a catalyst, such as a Lewis acid or a photosensitizer like rose bengal, in an environmentally benign medium like water. The reaction proceeds smoothly under visible light irradiation, yielding the desired 3-(2-nitroalkyl)indoles in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, advanced catalytic systems, and efficient purification techniques to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-nitroethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 5-chloro-3-(2-aminoethyl)-1H-indole.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-(2-nitroethyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-nitroethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chlorine atom and the indole ring structure contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Nitropyridine: A compound with a nitro group attached to a pyridine ring.
3-Nitropyridine: Similar to 2-nitropyridine but with the nitro group at the 3-position.
5-Chloro-2-nitropyridine: A compound with both a chlorine and a nitro group attached to a pyridine ring.
Uniqueness
5-Chloro-3-(2-nitroethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a nitroethyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-chloro-3-(2-nitroethyl)-1H-indole |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-2,5-6,12H,3-4H2 |
InChI Key |
MVULQUANHVZWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.